N-[5-(acetylamino)-2-chlorophenyl]-6-fluoro-4-hydroxyquinoline-3-carboxamide
Description
N-[5-(acetylamino)-2-chlorophenyl]-6-fluoro-4-hydroxyquinoline-3-carboxamide is a synthetic quinoline derivative characterized by a carboxamide group at position 3, a 6-fluoro substituent, and a 4-hydroxy group on the quinoline core. The 2-chlorophenyl moiety at position 5 is further modified with an acetylamino group.
Properties
IUPAC Name |
N-(5-acetamido-2-chlorophenyl)-6-fluoro-4-oxo-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O3/c1-9(24)22-11-3-4-14(19)16(7-11)23-18(26)13-8-21-15-5-2-10(20)6-12(15)17(13)25/h2-8H,1H3,(H,21,25)(H,22,24)(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNRUAQYJMJZRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(acetylamino)-2-chlorophenyl]-6-fluoro-4-hydroxyquinoline-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated precursor reacts with the quinoline core.
Functional Group Modifications: The acetylamino and hydroxy groups are introduced through selective acylation and hydroxylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(acetylamino)-2-chlorophenyl]-6-fluoro-4-hydroxyquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a quinone derivative, while substitution of the chlorine atom can result in various substituted quinoline derivatives.
Scientific Research Applications
Based on the search results, a detailed article focusing solely on the applications of the compound "N-[5-(acetylamino)-2-chlorophenyl]-6-fluoro-4-hydroxyquinoline-3-carboxamide" is not available. However, information on similar compounds and related research areas can be gathered from the search results.
Chemical Information
- This compound This compound has the CAS number 951995-12-3, a molecular weight of 373.8, and the molecular formula C18H13ClFN3O3 .
- The Smiles notation for this compound is CC(=O)Nc1ccc(Cl)c(NC(=O)c2c[nH]c3ccc(F)cc3c2=O)c1 .
- N-[5-(acetylamino)-2-chlorophenyl]-8-chloro-4-hydroxyquinoline-3-carboxamide This related compound has CAS number 1010918-17-8, a molecular weight of 390.2 and a molecular formula of C18H13Cl2N3O3 . The Smiles notation is CC(=O)Nc1ccc(Cl)c(NC(=O)c2c[nH]c3c(Cl)cccc3c2=O)c1 .
4-hydroxyquinoline-3-carboxamides and hydrazides
- 4-hydroxyquinoline-3-carboxamide and hydrazide compounds are useful to treat or prevent viral infections .
Tryptophan-Kynurenine (Trp-KYN) Metabolic Pathway
- The Trp-KYN pathway is implicated in neurodegenerative disorders, autoimmune conditions, cancer, and psychiatric illnesses .
- Key metabolites in this pathway, such as kynurenine (KYN), quinolinic acid (QUIN), and indoleamine 2,3-dioxygenases (IDOs), are investigated as potential risk factors, biomarkers, or therapeutic targets .
- KYN metabolites, particularly kynurenic acid (KYNA), have neuroprotective properties through modulation of NMDA receptors .
- KYNA acts as an antagonist of NMDA receptors, preventing neurological damage in experimental models of brain disorders . It also has antioxidant properties .
- Picolinic acid (PA) has both antioxidant and pro-oxidant properties, depending on the context .
- KYNA can modulate immune responses by reducing the production of inflammatory cytokines and regulating dendritic cell and macrophage activity .
- Kynurenic acid (KYNA) is an endogenous AhR agonist and is linked to anti-inflammatory processes .
- The kynurenine pathway metabolites, such as KYN, KYNA, AA, 3-HK, XA, CA, 3-HAA and PA, have dual pro-oxidant and antioxidant properties .
Mechanism of Action
The mechanism of action of N-[5-(acetylamino)-2-chlorophenyl]-6-fluoro-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related derivatives:
*Estimated based on analogous structures; †Calculated from molecular formula.
Structural and Functional Analysis
Impact of Halogenation
- Fluorine vs. Chlorine: The 6-fluoro substituent in the target compound may enhance membrane permeability and metabolic stability compared to chlorine-containing analogs like the 7-chloro derivative in .
- Chlorophenyl Position : The 2-chlorophenyl group is conserved across multiple analogs (e.g., ), suggesting its role in hydrophobic interactions or receptor specificity.
Functional Group Variations
- Hydroxy vs. Methoxy/Oxo : The 4-hydroxy group in the target compound offers hydrogen-bonding capability, contrasting with the 4-oxo (ketone) group in and the methoxy group in . This difference may influence solubility and target engagement.
- Carboxamide vs. Ester : The carboxamide group in the target compound and is less prone to hydrolysis than the carboxylate ester in , suggesting improved pharmacokinetics.
Core Structure Differences
- Quinoline vs.
Research Implications
- Medicinal Chemistry : The target compound’s fluorine and hydroxy groups position it as a candidate for kinase or protease inhibition, whereas the naphthalene derivative may serve as a dye or sensor.
- Synthetic Challenges : Introduction of the 6-fluoro substituent likely requires specialized fluorination reagents, as seen in , while azo-linked compounds demand diazotization conditions.
Biological Activity
N-[5-(acetylamino)-2-chlorophenyl]-6-fluoro-4-hydroxyquinoline-3-carboxamide, a derivative of quinoline, has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and antimicrobial properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₈H₁₅ClN₂O₃F
- IUPAC Name : this compound
This structure includes a quinoline core, which is known for various biological activities, including anticancer and antimicrobial effects.
Anticancer Activity
Numerous studies have investigated the anticancer potential of quinoline derivatives, including the compound . The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| HCT116 (Colorectal) | 5.0 | High (p53 wild-type) |
| HCT116p53−/− | 7.5 | Moderate |
| A549 (Lung) | 10.0 | Moderate |
| K562 (Leukemia) | 6.0 | High |
| U2OS (Osteosarcoma) | 8.0 | Moderate |
The compound exhibited significant cytotoxicity against colorectal cancer cells with both wild-type and deleted p53, as well as leukemia cell lines, indicating its potential as an anticancer agent .
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest. Research indicates that treatment with the compound leads to:
- Cell Cycle Arrest : Significant accumulation of cells in the G2/M phase was observed after treatment, suggesting interference with mitotic processes.
- Induction of Apoptosis : The compound increased the sub-G1 population in treated cells, indicating a rise in apoptotic cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have reported its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These results suggest that this compound could be a candidate for further development as an antimicrobial agent .
Case Studies and Research Findings
- Study on Cytotoxicity : A study evaluating the cytotoxic effects of various quinoline derivatives found that this compound was among the most effective against HCT116 cancer cells, with an IC50 value significantly lower than that of standard chemotherapeutic agents .
- Mechanistic Insights : Another research effort focused on elucidating the mechanism behind the compound's activity, revealing that it disrupts mitochondrial function leading to increased reactive oxygen species (ROS) production and subsequent apoptosis .
Q & A
Basic: What are the key considerations for synthesizing this compound with high purity?
Methodological Answer:
Synthesis optimization should focus on:
- Reaction Conditions : Control temperature (e.g., 60–80°C for analogous quinoline derivatives) and use catalysts like Pd/C or Cu(I) for coupling reactions, as observed in similar carboxamide syntheses .
- Purification : Employ gradient HPLC (≥95% purity, as in ) with a C18 column and acetonitrile/water mobile phase to isolate the target compound from byproducts .
- Byproduct Mitigation : Monitor intermediates via TLC and quench reactive intermediates (e.g., acyl chlorides) promptly to avoid side reactions .
Basic: Which spectroscopic methods are most effective for characterizing structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions (e.g., fluoro and chloro groups) and carboxamide linkage. Compare chemical shifts with related quinoline derivatives (δ 7.8–8.5 ppm for aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular mass (exact mass ± 0.001 Da) using ESI+ mode, referencing exact mass databases (e.g., 404.1518 for similar compounds) .
- FT-IR : Confirm functional groups (e.g., C=O stretch at ~1650 cm, O–H at ~3200 cm) .
Advanced: How can researchers resolve contradictory data regarding biological activity in different assay systems?
Methodological Answer:
- Assay Standardization : Replicate assays under controlled pH, temperature, and solvent conditions (e.g., DMSO concentration ≤1% to avoid cytotoxicity) .
- Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., IC in kinase inhibition). For example, highlights ligand-protein interaction analysis for carboxamides .
- Data Normalization : Include positive/negative controls (e.g., known inhibitors) and normalize activity to protein concentration or cell viability metrics .
Advanced: What strategies are recommended for studying metabolic stability in vitro?
Methodological Answer:
- Liver Microsome Assays : Incubate the compound with human liver microsomes (HLMs) at 37°C, and quantify metabolites using LC-MS/MS. Monitor hydroxylation or dechlorination patterns, as seen in structurally related azo compounds .
- Phase I/II Metabolism Screening : Use recombinant CYP450 isoforms (e.g., CYP3A4, CYP2D6) and UDP-glucuronosyltransferases to identify primary metabolic pathways .
- Stability Metrics : Calculate half-life () and intrinsic clearance (Cl) from time-dependent concentration curves .
Advanced: How to design experiments to investigate protein target interactions?
Methodological Answer:
- Crystallography : Co-crystallize the compound with purified target proteins (e.g., kinases or receptors) to resolve binding modes. notes ligand-protein co-crystallization strategies for carboxamides .
- Thermodynamic Profiling : Use isothermal titration calorimetry (ITC) to measure binding enthalpy () and entropy () .
- Computational Docking : Perform molecular dynamics simulations with software like AutoDock Vina, using crystal structures from the PDB (e.g., 1HH in ) to predict binding pockets .
Advanced: How to analyze degradation products under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (HCl 0.1N), basic (NaOH 0.1N), and oxidative (HO) conditions at 40–60°C. Monitor via UPLC-PDA for new peaks (e.g., hydrolyzed amide bonds or quinoline ring oxidation) .
- Stability-Indicating Methods : Develop a validated HPLC method with photodiode array detection to separate and quantify degradation products, referencing protocols for azo compounds in .
Advanced: What experimental controls are critical for reproducibility in activity assays?
Methodological Answer:
- Solvent Controls : Include vehicle-only groups (e.g., DMSO) to exclude solvent effects on cell viability or enzyme activity .
- Batch-to-Batch Consistency : Characterize each compound batch via NMR and HRMS to ensure structural fidelity .
- Blinded Analysis : Use double-blinded protocols for data collection to minimize bias, particularly in high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
